molecular formula C8H16Cl2N4O B2370407 N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride CAS No. 1909308-40-2

N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride

Cat. No.: B2370407
CAS No.: 1909308-40-2
M. Wt: 255.14
InChI Key: FIMQYIUTTZPTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C8H16Cl2N4O and a molecular weight of 255.14 g/mol . It is typically stored at room temperature and is available in powder form. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride involves the reaction of 6-methoxypyrimidine-4-amine with 1,3-dibromopropane under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: 1,3-dibromopropane in the presence of potassium carbonate (K2CO3) in DMF.

Major Products Formed

    Oxidation: Formation of corresponding or .

    Reduction: Formation of or .

    Substitution: Formation of alkylated derivatives .

Scientific Research Applications

N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, such as cell proliferation , apoptosis , and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • N1-(6-chloropyrimidin-4-yl)propane-1,3-diamine dihydrochloride
  • N1-(6-fluoropyrimidin-4-yl)propane-1,3-diamine dihydrochloride
  • N1-(6-methylpyrimidin-4-yl)propane-1,3-diamine dihydrochloride

Uniqueness

N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride is unique due to its methoxy group at the 6-position of the pyrimidine ring, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

N'-(6-methoxypyrimidin-4-yl)propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-13-8-5-7(11-6-12-8)10-4-2-3-9;;/h5-6H,2-4,9H2,1H3,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMQYIUTTZPTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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